molecular formula C11H16BrN2O14P3 B1235128 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate CAS No. 77222-61-8

5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

Cat. No.: B1235128
CAS No.: 77222-61-8
M. Wt: 573.07 g/mol
InChI Key: BDKFDDMJXWAXHI-PIXDULNESA-N
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Description

BVDU-TP: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate , is a nucleotide analogue with significant antiviral properties. It is primarily used in the treatment of infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound is known for its ability to inhibit viral DNA polymerase, thereby preventing the replication of viral DNA .

Scientific Research Applications

Chemistry: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used as a tool in chemical research to study nucleotide analogues and their interactions with enzymes .

Biology: In biological research, the compound is used to investigate the mechanisms of viral replication and the role of nucleotide analogues in inhibiting viral DNA polymerase .

Medicine: The primary application of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is in antiviral therapy. It is used to treat infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound has shown efficacy in reducing the severity and duration of viral infections .

Industry: In the pharmaceutical industry, (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used in the development of antiviral drugs. Its unique properties make it a valuable component in the formulation of medications targeting viral infections .

Mechanism of Action

BVdU undergoes phosphorylation at its 5’-diphosphate and further to 5’-triphosphate by the virus-encoded thymidine kinase . This results in BVdU acting as a competitive inhibitor to the viral DNA polymerase . It is a specific inhibitor of HSV 1 DNA polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate involves several steps:

Industrial Production Methods: Industrial production of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is unique due to its high potency and selectivity for viral DNA polymerase. It requires lower doses to achieve therapeutic effects and has a better safety profile compared to other nucleotide analogues .

Properties

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFDDMJXWAXHI-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77222-61-8
Record name 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
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5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
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5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
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5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
Reactant of Route 5
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
Reactant of Route 6
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

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